molecular formula C14H15N3O2S2 B5698571 Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- CAS No. 57036-88-1

Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-

Cat. No.: B5698571
CAS No.: 57036-88-1
M. Wt: 321.4 g/mol
InChI Key: RDKNLTNGGDDCSS-UHFFFAOYSA-N
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Description

The compound Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- features a morpholine ring conjugated via a carbonyl group to a substituted thiazole core. The thiazole moiety contains an amino group, a phenyl substituent, and a thioxo (S=O) functional group, conferring unique electronic and steric properties. Thiazole rings, particularly those with sulfur and nitrogen atoms, enhance bioavailability and target-specific interactions, making this compound a candidate for drug development .

For instance, the coupling of morpholine with thiazole-based intermediates is a common strategy in medicinal chemistry, as seen in the synthesis of MSC2364588, which incorporates a morpholin-4-yl carbonyl group .

Properties

IUPAC Name

(4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c15-12-11(13(18)16-6-8-19-9-7-16)21-14(20)17(12)10-4-2-1-3-5-10/h1-5H,6-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKNLTNGGDDCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205647
Record name Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57036-88-1
Record name Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057036881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Morpholine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- is a notable member of this class, characterized by its unique thiazole moiety and morpholine structure. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula of the compound is C15H17N3O2S2C_{15}H_{17}N_{3}O_{2}S_{2} with a specific structure that includes a morpholine ring and a thiazole derivative. The presence of the thiazole ring is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of morpholine derivatives. For instance, derivatives containing the thiazole moiety have demonstrated significant antibacterial and antifungal activities.

  • Antibacterial Activity :
    • The compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The minimum inhibitory concentrations (MICs) were found to be in the range of 16 to 40 µg/mL against these strains .
    • A study indicated that structural modifications in morpholine derivatives could enhance their antibacterial efficacy, with some compounds showing MIC values comparable to standard antibiotics such as chloramphenicol .
  • Antifungal Activity :
    • The compound exhibited antifungal properties against Candida albicans and Aspergillus niger, with MIC values ranging from 20 to 40 µg/mL . The presence of specific functional groups in the thiazole ring was found to be beneficial for antifungal activity.

Structure-Activity Relationship (SAR)

The biological activity of morpholine derivatives is highly dependent on their structural characteristics. Key findings include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., nitro groups) has been shown to enhance antimicrobial activity by increasing the lipophilicity of the compounds, thus improving membrane permeability .
  • Hydrophobic Moieties : Compounds with hydrophobic regions adjacent to the active site demonstrated improved interaction with microbial membranes, leading to enhanced potency against bacterial strains .

Case Studies

  • Synthesis and Evaluation : A series of morpholine-based thiazole derivatives were synthesized and evaluated for their antimicrobial properties. One derivative, identified as 4-(4-hydroxy-benzylidene-imino)phenyl-morpholine, exhibited the most potent antibacterial activity with an MIC of 25 µg/mL against S. aureus .
  • Comparative Analysis : In a comparative study involving various morpholine derivatives, those modified with additional aromatic rings or heterocycles showed significantly increased antimicrobial activity compared to unmodified versions. This suggests that further structural optimization could yield even more potent agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of morpholine derivatives, including the compound . Research indicates that certain derivatives exhibit promising activities against various cancer cell lines. For example, the compound has been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways involved in cell proliferation and survival.

Mechanism of Action
The mechanism of action for these thiazole-based compounds often involves the inhibition of enzymes critical to cancer cell metabolism and proliferation. For instance, some studies suggest that they may inhibit cyclooxygenase enzymes (COX-II), which play a role in inflammation and cancer progression. Additionally, their ability to interact with DNA and disrupt replication processes has been noted as a significant factor in their anticancer efficacy.

Agricultural Applications

Pesticidal Properties
Morpholine derivatives have also been investigated for their potential as pesticides. The thiazole moiety present in the compound contributes to its biological activity against various pests and pathogens. Research has shown that these compounds can inhibit key enzymes in the biosynthesis of essential components of fungal cell membranes, making them effective antifungal agents.

Case Study: Fungal Inhibition
A study demonstrated that morpholine derivatives could effectively inhibit the growth of several fungal species responsible for crop diseases. The compound's ability to target lanosterol 14α-demethylase—a crucial enzyme in sterol biosynthesis—was particularly highlighted, showcasing its potential as a fungicide.

Material Science

Synthesis of Novel Materials
In material science, morpholine derivatives are being explored for their utility in synthesizing novel polymers and materials with unique properties. The incorporation of thiazole rings into polymer backbones can enhance thermal stability and mechanical strength .

Case Study: Polymer Development
A recent investigation focused on developing thermally stable polymers using morpholine derivatives as monomers. The resulting materials exhibited improved resistance to thermal degradation compared to traditional polymers, indicating their potential application in high-performance materials.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Activity Description
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits COX-II and DNA replication
Agricultural ChemistryPesticidesInhibits fungal growth by targeting lanosterol 14α-demethylase
Material SciencePolymer synthesisEnhances thermal stability and mechanical properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Key Features : Combines a morpholine ring with a dibromoimidazole-substituted thiazole.
  • Synthesis Challenges : Discrepancies in NMR spectra due to positional isomerism of bromine atoms (4,5-dibromo vs. 2,4-dibromo) highlight the sensitivity of substituent placement on molecular properties .
  • Relevance : Demonstrates the importance of halogen positioning in bioactivity and synthetic reproducibility, a critical consideration for the target compound’s phenyl and thioxo groups.
(b) MSC2364588
  • Structure: Contains a morpholin-4-yl carbonyl group linked to a thiochromeno-pyrazole scaffold .
  • Synthesis : Produced via a nine-step linear process involving cyclization and oxidation, emphasizing the complexity of multi-heterocyclic systems .
  • Comparison : Unlike the target compound, MSC2364588 incorporates a pyrazole ring and sulfone group, which may alter solubility and target binding compared to the thioxo-thiazole motif.
(c) Thiazole Derivatives from
  • Examples :
    • Compound 4: 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
    • Compound 5: Fluorophenyl-substituted analog of Compound 4
  • Structural Insights : These isostructural compounds exhibit planar conformations except for a perpendicular fluorophenyl group, suggesting steric flexibility in similar thiazole derivatives .
  • Comparison : The target compound’s phenyl group may adopt similar orientations, influencing intermolecular interactions in crystallographic packing .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₅H₁₄N₃O₂S₂ Morpholine, thioxo-thiazole, phenyl Hypothesized antimicrobial
VPC-14449 C₁₀H₁₁Br₂N₃OS Dibromoimidazole, thiazole, morpholine DNA-binding inhibition
MSC2364588 C₂₃H₂₈FN₃O₅S₂ Thiochromeno-pyrazole, sulfone, morpholine Kinase inhibition
Compound 4 () C₂₇H₂₀ClF₂N₅S Chlorophenyl, fluorophenyl, triazole Crystallographic study

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this morpholine-thiazole hybrid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation or acid-catalyzed ring closure. For example, treatment of ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate with concentrated HCl in methanol at 60°C for 48 hours yields the thiazole-morpholine core . Optimization involves adjusting solvent polarity (e.g., methanol for solubility), temperature (60–80°C), and acid concentration. Post-synthesis purification via recrystallization (e.g., EtOAc/hexane) and characterization by LC-MS (e.g., APCI, M+1 = 211.2) and NMR (δ 3.68–3.87 ppm for morpholine protons) are critical .

Advanced: How can conformational discrepancies in crystallographic and spectroscopic data be resolved?

X-ray crystallography reveals planar dihydrothiophene rings orthogonal to the morpholine moiety (dihedral angle = 92.8°), but solution-phase NMR may show dynamic behavior due to hydrogen bonding (e.g., C–H···O interactions) . To resolve contradictions, combine:

  • Pressure-dependent Raman/IR spectroscopy : Identifies phase transitions (e.g., split/merge peaks at 1.7 GPa) linked to conformational flexibility .
  • DFT calculations : Validate experimental bond angles and torsional strain .
  • Variable-temperature NMR : Detects rotational barriers in the morpholine ring .

Basic: What analytical techniques are essential for structural validation?

Key methods include:

  • 1H/13C NMR : Assign protons (e.g., aromatic δ 7.15–8.28 ppm) and carbons (e.g., thiazole C=S at ~167 ppm) .
  • IR spectroscopy : Confirm functional groups (C=N at ~1510 cm⁻¹, C–S at ~1100 cm⁻¹) .
  • X-ray crystallography : Resolve bond lengths (e.g., S1–C5 = 1.74 Å) and crystallographic packing .
  • Elemental analysis : Verify purity (>95%) via C/H/N/S percentages .

Advanced: How does high-pressure Raman spectroscopy elucidate structural dynamics?

Under pressure (0–3.5 GPa), vibrational modes like C–H stretching (2980–3145 cm⁻¹) and morpholine ring deformations (1175 cm⁻¹) split or merge, indicating phase transitions. For example, at 1.7 GPa, new modes emerge due to lattice compression, while van der Waals interactions weaken, altering molecular conformations . Cross-validate with dielectric spectroscopy to correlate structural changes with electronic properties.

Basic: What purity assessment protocols are recommended post-synthesis?

  • HPLC/LC-MS : Quantify impurities using reverse-phase columns (e.g., C18) and mobile phases like acetonitrile/water .
  • Melting point analysis : Compare observed mp (e.g., 227–251°C) with literature values to assess crystallinity .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization.

Advanced: What in vitro models are suitable for evaluating biological activity?

In bovine carbonic anhydrase studies ():

  • Enzyme inhibition assays : Measure IC50 using stopped-flow CO2 hydration.
  • Structure-activity relationships (SAR) : Modify substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and correlate with activity (e.g., compound 19 IC50 = 0.89 µM) .
  • Docking simulations : Map interactions between the thiazole carbonyl and enzyme active sites.

Advanced: How can computational modeling guide synthetic route design?

  • Retrosynthetic analysis : Fragment the molecule into morpholine and thiazole precursors using tools like Synthia™.
  • Reaction pathway optimization : Calculate activation energies (e.g., HCl-mediated cyclization) via Gaussian 16.
  • Solvent selection : Predict solubility parameters (Hansen) for recrystallization .

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